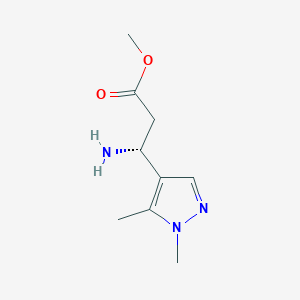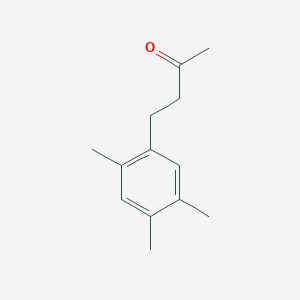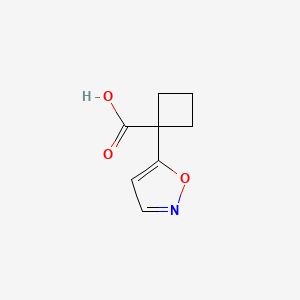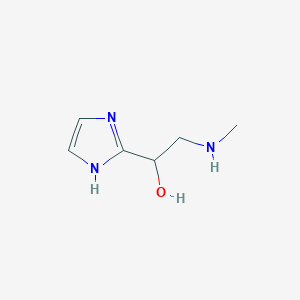![molecular formula C6H4ClN3S B13545444 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF at temperatures between 50°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can exhibit enhanced biological activity depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines. It also shows promise as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes due to its stable heterocyclic structure.
Wirkmechanismus
The mechanism by which 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell cycle and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolo[4,5-d]pyrimidine: Lacks the chlorine substituent but shares similar structural features.
5-Bromo-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine: Similar structure with a bromine atom instead of chlorine.
5-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine: Contains an ethyl group instead of a methyl group.
Uniqueness
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H4ClN3S |
|---|---|
Molekulargewicht |
185.64 g/mol |
IUPAC-Name |
5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-4-2-8-6(7)10-5(4)11-3/h2H,1H3 |
InChI-Schlüssel |
DBHSVSXJEKFVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CN=C(N=C2S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)

![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
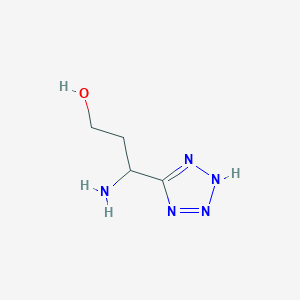
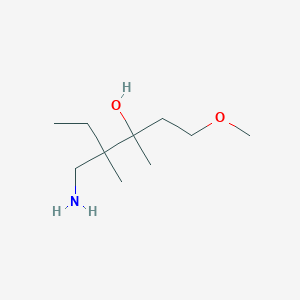
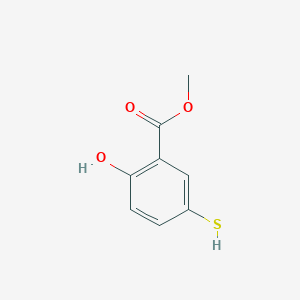
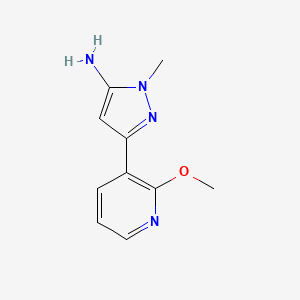
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)

